Chema
Overview
Description
Chema is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a synthetic molecule that is widely used in various fields, including pharmaceuticals, materials science, and nanotechnology.
Mechanism of Action
The mechanism of action of Chema is complex and varied, depending on the specific application. In some cases, this compound acts as a catalyst, facilitating chemical reactions by lowering the activation energy required for the reaction to occur. In other cases, this compound may act as a structural component, contributing to the physical properties of a material. The precise mechanism of action of this compound is an active area of research, and new applications continue to be discovered.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. In some cases, this compound may be toxic or harmful to living organisms, while in other cases, it may be relatively benign. The toxicity of this compound is an important consideration in its use for pharmaceuticals and other biomedical applications, and extensive testing is required to ensure its safety.
Advantages and Limitations for Lab Experiments
Chema offers several advantages for use in lab experiments. It is a synthetic molecule, which means that it can be precisely tailored to meet the needs of a specific application. Additionally, this compound is relatively stable and can be stored for long periods without significant degradation. However, there are also limitations to the use of this compound in lab experiments. It can be difficult and expensive to synthesize, and the purity and yield of the final product can vary depending on the synthesis method used.
Future Directions
There are several future directions for research on Chema. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, researchers are exploring new applications for this compound in fields such as energy storage, drug delivery, and environmental remediation. The development of new materials and devices based on this compound is also an area of active research.
Conclusion:
This compound is a synthetic molecule that has significant potential for use in scientific research. Its unique properties and potential applications have led to extensive research in fields such as pharmaceuticals, materials science, and nanotechnology. While there are challenges associated with the synthesis and use of this compound, ongoing research is focused on developing new synthesis methods and exploring new applications. The future of this compound in scientific research is promising, and it is likely that new discoveries and applications will continue to emerge.
Scientific Research Applications
Chema has a wide range of potential applications in scientific research. It is commonly used as a building block for the synthesis of more complex molecules, such as pharmaceuticals and materials. This compound is also used in the development of new chemical sensors, catalysts, and electrochemical devices. Additionally, this compound has shown promise in the field of nanotechnology, where it is used to create new materials with unique properties.
properties
IUPAC Name |
(2R)-2-acetamido-3-(1-cyano-2-hydroxyethyl)sulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S/c1-5(12)10-7(8(13)14)4-15-6(2-9)3-11/h6-7,11H,3-4H2,1H3,(H,10,12)(H,13,14)/t6?,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMSOISQYXTWFP-MLWJPKLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(CO)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC(CO)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40922075 | |
Record name | S-(1-Cyano-2-hydroxyethyl)-N-(1-hydroxyethylidene)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40922075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
116477-44-2 | |
Record name | N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116477442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-(1-Cyano-2-hydroxyethyl)-N-(1-hydroxyethylidene)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40922075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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